N-Desethyl Chloroquine Hydrochloride

Description

IUPAC Nomenclature and Structural Features

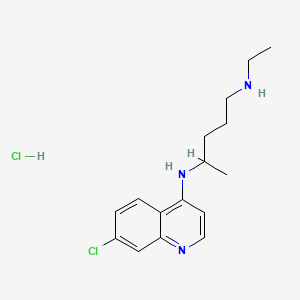

N-Desethyl Chloroquine Hydrochloride is chemically designated as N⁴-(7-chloro-4-quinolinyl)-N¹-ethyl-1,4-pentanediamine hydrochloride. Its molecular formula is C₁₆H₂₂ClN₃·HCl , with a molecular weight of 328.82 g/mol . The structure includes a quinoline core with a chlorine substituent at position 7 and an ethylamino-pentanediamine side chain.

Classification as an Aminoquinoline Derivative

It belongs to the 4-aminoquinoline class, sharing structural similarities with chloroquine and hydroxychloroquine. Unlike parent chloroquine, it lacks one ethyl group on the tertiary amine moiety, resulting in altered physicochemical properties.

| Property | Chloroquine | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₆ClN₃ | C₁₆H₂₂ClN₃·HCl |

| Molecular Weight | 319.87 g/mol | 328.82 g/mol |

| Primary Functional Group | Diethylamino-pentanediamine | Ethylamino-pentanediamine |

| Charge State | Diprotonated (at physiological pH) | Monoprotonated (due to reduced ethyl groups) |

Role as a Primary Chloroquine Metabolite

Metabolic Pathway and Enzymatic Mediation

N-Desethyl Chloroquine is formed via CYP2C8- and CYP3A4-catalyzed N-dealkylation of chloroquine, with minor contributions from CYP1A1, 2D6, and 3A5. This reaction removes one ethyl group from the tertiary amine, producing desethylchloroquine. Further dealkylation yields bisdesethylchloroquine, a secondary metabolite.

Plasma Concentration Dynamics

In humans, desethylchloroquine achieves concentrations 40–48% of chloroquine at steady state, with a half-life of 20–60 days . Its prolonged elimination reflects the slow clearance of chloroquine-derived compounds.

| Metabolite | Plasma Concentration | Half-Life |

|---|---|---|

| Chloroquine | Reference | 20–60 days |

| Desethylchloroquine | 40–48% of chloroquine | 20–60 days |

| Bisdesethylchloroquine | 10–13% of chloroquine | 20–60 days |

Pharmacological Activity

Desethylchloroquine retains antimalarial activity, albeit weaker than chloroquine, and contributes to therapeutic efficacy. It also plays a role in malaria resistance, particularly in Plasmodium falciparum strains harboring pfcrt K76T mutations, which enhance its efflux from parasite digestive vacuoles.

Scientific and Research Significance

Role in Malaria Resistance Mechanisms

Desethylchloroquine’s reduced ability to accumulate in Plasmodium food vacuoles correlates with chloroquine resistance. Mutant pfcrt variants (e.g., K76T) increase the vacuolar membrane’s permeability to desethylchloroquine, diminishing its antiparasitic effect.

CYP-Mediated Drug Interactions

As a substrate and inhibitor of CYP2D6, desethylchloroquine influences the metabolism of co-administered drugs. Its formation is suppressed by CYP3A4/5 inhibitors (e.g., ketoconazole), while it inhibits CYP2D6 activity, potentially altering the pharmacokinetics of drugs like metoprolol.

Applications in Research

- Drug Resistance Studies : Used to model pfcrt-mediated resistance in in vitro assays.

- Pharmacokinetic Profiling : Analyzed in human plasma to assess interindividual variability in chloroquine metabolism.

- COVID-19 Research : Investigated for potential immunomodulatory effects, though clinical relevance remains unproven.

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUGBWALMVNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-96-6 | |

| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Divergent Synthetic Approaches

Divergent synthetic routes enable the preparation of N-desethyl chloroquine hydrochloride through modular modifications of chloroquine’s ethylamine side chain. A study demonstrated the use of piperazine as a linker to systematically dealkylate chloroquine derivatives. By reacting 4,7-dichloroquinoline with primaquine intermediates under neat conditions at 120°C, hybrid molecules were synthesized, with subsequent hydrolysis yielding desethylated products. This method achieved yields of up to 95% for specific intermediates, though final desethylation steps required careful optimization of reaction time and temperature to prevent over-degradation.

Stable Isotope-Labeled Synthesis

The synthesis of deuterium-labeled this compound involved reductive dealkylation of chloroquine-D4 using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at 80°C. This method preserved the quinoline core while selectively removing the ethyl group, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The final hydrochloride salt was precipitated using hydrochloric acid in anhydrous ethanol, achieving a purity of >98%.

Metabolic Preparation and Isolation

In Vitro Hepatic Metabolism

N-Desethyl chloroquine is produced via cytochrome P450-mediated metabolism of chloroquine in hepatic microsomes. Incubation of chloroquine with human liver microsomes in phosphate buffer (pH 7.4) at 37°C for 60 minutes generated desethylchloroquine, which was isolated using solid-phase extraction (SPE) with Styre Screen® DBX cartridges. Recovery rates exceeded 80% at 2.5 ng/mL and 95% at 25 ng/mL, validated via LC-MS/MS.

Microbial Biotransformation

Aspergillus niger cultures have been employed to mimic mammalian metabolism, converting chloroquine to its desethyl metabolite over 72 hours. The supernatant was extracted using acetonitrile-water (50:50 v/v) with 0.5% formic acid, followed by centrifugation and evaporation. This method offers a scalable alternative to chemical synthesis, though yields remain lower (~65%) compared to synthetic routes.

Analytical Extraction and Purification

Solid-Phase Extraction (SPE)

SPE protocols for urine and plasma samples utilize polymeric cation-exchange sorbents to isolate this compound. For urine, a 1:1 dilution with pH 6.0 phosphate buffer precedes loading onto Styre Screen® DBX cartridges. Elution with methanol:ammonium hydroxide (98:2 v/v) yielded recoveries of 80–95%, with inter-day precision (RSD) <6%.

Liquid-Liquid Extraction (LLE)

Whole blood samples require LLE with acetonitrile-water (50:50 v/v) containing 0.5% formic acid. After vortexing and centrifugation, the organic phase was evaporated and reconstituted in mobile phase for LC-MS/MS analysis. This method achieved a lower limit of quantification (LLOQ) of 1 ng/mL, suitable for trace-level detection.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The use of polar aprotic solvents (e.g., DMF, DMSO) enhanced dealkylation efficiency in synthetic routes, while NaI catalysis accelerated nucleophilic substitution in piperazine-linked intermediates. For example, reaction of N-10-(n-chloroalkyl)-acridones with diethylamine in DMSO yielded desethylated products at 75% efficiency.

Temperature and pH Dependence

Controlled heating (80–120°C) and alkaline conditions (pH 10–12) were critical for preventing quinoline ring degradation during deethylation. Hydrolysis of chloroquine’s ethylamine side chain at pH 11.5 and 70°C for 4 hours achieved 85% conversion to N-desethyl chloroquine.

Validation and Quality Control

Chromatographic Separation

Baseline separation of this compound from parent compounds was achieved using a Selectra® DA HPLC column (100 × 2.1 mm, 3 µm) with a gradient of 0.1% formic acid in methanol/water. Retention times were consistent at 3.2 minutes for desethylchloroquine, with a resolution >1.5 from co-eluting metabolites.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl Chloroquine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Pharmacological Properties

N-Desethyl Chloroquine Hydrochloride retains some pharmacological activities similar to its parent compound, chloroquine. It primarily functions by inhibiting heme polymerase, leading to the accumulation of toxic heme within the malaria parasite, thereby disrupting its lifecycle . Additionally, it exhibits immunomodulatory effects that may benefit conditions such as autoimmune diseases.

Malaria Treatment

This compound is relevant in the context of malaria treatment due to its role as a metabolite of chloroquine. Studies indicate that it can contribute to the overall efficacy of chloroquine in managing malaria infections caused by Plasmodium vivax, P. ovale, and P. malariae .

Autoimmune Disorders

Due to its immunomodulatory properties, this compound is being investigated for use in treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. Research indicates that the compound may help reduce inflammation and modulate immune responses effectively .

Viral Infections

Recent studies have explored the potential antiviral effects of this compound against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Initial findings suggest that it may inhibit viral replication, although more extensive clinical trials are necessary to confirm these effects .

Table 1: Summary of Clinical Studies Involving this compound

Notable Research Insights

- Malaria Prophylaxis : A study on healthy volunteers demonstrated that regular dosing with chloroquine resulted in significant concentrations of both chloroquine and its metabolite this compound, suggesting effective prophylactic capabilities .

- Antiviral Activity : Research has indicated that both chloroquine and its metabolites may possess broad-spectrum antiviral properties, warranting further investigation into their mechanisms against various viral pathogens .

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens in clinical settings, particularly for patients with varying metabolic rates due to genetic or health factors .

Mechanism of Action

The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with lysosomal activity and autophagy. It interferes with membrane stability and alters signaling pathways and transcriptional activity, resulting in the modulation of cytokine production. This compound targets various molecular pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Chloroquine Hydrochloride (Parent Compound)

Key Differences :

- Structure : Chloroquine (C₁₈H₂₆ClN₃·2HCl) has two ethyl groups on its tertiary amine, whereas N-Desethyl Chloroquine retains one ethyl group .

- Basicity : N-Desethyl Chloroquine’s higher basicity (pKa ~10.1 vs. chloroquine’s pKa ~8.1) may improve endosomal acidification inhibition, a proposed antiviral mechanism .

- Metabolism : Chloroquine is metabolized into N-Desethyl Chloroquine, which may contribute to its prolonged half-life and efficacy .

Activity :

- Antimalarial: Chloroquine remains effective against non-resistant Plasmodium falciparum, but resistance is widespread. N-Desethyl Chloroquine’s antimalarial activity is less documented but may retain partial efficacy .

- Antiviral : Both compounds inhibit viral entry via endosomal disruption, but N-Desethyl Chloroquine’s enhanced basicity could theoretically increase potency against viruses like SARS-CoV-2 .

| Parameter | Chloroquine Hydrochloride | N-Desethyl Chloroquine Hydrochloride |

|---|---|---|

| Molecular Weight | 319.87 g/mol | 328.28 g/mol |

| pKa | ~8.1 | ~10.1 |

| Metabolic Pathway | Substrate (CYP2C8/3A4/2D6) | Metabolite of chloroquine |

| Antiviral Potential | Moderate | Hypothetically higher |

N-Desethyl Amodiaquine Hydrochloride

Amodiaquine, another 4-aminoquinoline antimalarial, undergoes similar N-desethylation to form N-Desethyl Amodiaquine Hydrochloride (CAS 79049-30-2).

Key Comparisons :

- Structure : Both metabolites lack one ethyl group from their parent drugs. However, amodiaquine’s core structure includes a hydroxyl group absent in chloroquine derivatives .

- Activity : Amodiaquine is more effective against chloroquine-resistant malaria, but its metabolite’s role is less studied. N-Desethyl Amodiaquine is used as a reference standard (purity >95%), but direct antimalarial data are sparse .

- Toxicity : Amodiaquine is associated with hepatotoxicity and agranulocytosis, whereas N-Desethyl Chloroquine’s safety profile remains under-researched .

Hydroxychloroquine and Its Metabolites

Hydroxychloroquine, a chloroquine analog with a hydroxyl group, also forms an N-desethyl metabolite.

Key Differences :

- Clinical Use : Hydroxychloroquine is preferred for autoimmune diseases, while its metabolite’s applications are unclear.

Other N-Desethylated Compounds

- N-Desethyl Isotonitazene Hydrochloride : A synthetic opioid metabolite with distinct pharmacology. Unlike N-Desethyl Chloroquine, it acts as a μ-opioid receptor agonist and is associated with overdose risks .

- Deschloro-N-ethyl-ketamine Hydrochloride: A dissociative anesthetic metabolite, structurally unrelated to quinolines .

Biological Activity

N-Desethyl Chloroquine Hydrochloride (NDCQ) is a significant metabolite of chloroquine and hydroxychloroquine, both of which are well-established antimalarial agents. This article explores the biological activity of NDCQ, its mechanisms of action, and its potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

NDCQ is formed through the N-dealkylation of chloroquine, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. This compound retains some pharmacological properties similar to its parent compounds but may exhibit distinct biological activities due to its structural modifications. The molecular formula for NDCQ is C₁₆H₂₃Cl₂N₃, with a molecular weight of 328.28 g/mol.

NDCQ's mechanism of action is closely related to that of chloroquine. It primarily acts by:

- Inhibition of Heme Polymerase : NDCQ interferes with the conversion of toxic heme to hemozoin in malaria parasites, leading to the accumulation of toxic heme and ultimately killing the parasites .

- Antiviral Activity : Recent studies indicate that chloroquine and its derivatives, including NDCQ, may inhibit viral entry by raising endosomal pH and interfering with glycosylation processes necessary for viral fusion with host cells .

Biological Activities

NDCQ exhibits several biological activities that are under investigation:

- Antimalarial Activity : As a metabolite, NDCQ contributes to the overall efficacy of chloroquine in treating malaria. Its ability to inhibit heme polymerization is crucial for its antimalarial effects .

- Immunomodulatory Effects : Research suggests that NDCQ may have potential applications in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory properties.

- Antiviral Properties : Studies have shown that chloroquine, and by extension NDCQ, can reduce viral loads in COVID-19 patients by modulating immune responses and possibly inhibiting viral replication .

Table 1: Summary of Key Studies on this compound

Q & A

Q. How can N-Desethyl Chloroquine Hydrochloride be reliably identified and quantified in biological samples?

Methodological Answer:

- HPLC and Mass Spectrometry : Use reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for identification and quantification. The compound's retention time (e.g., ~6.84–9.06 min) and mass spectral fragmentation patterns (e.g., molecular ion [M+H]+ at m/z 327.1269) should match reference standards .

- Standardization : Source certified reference materials (e.g., Cayman Chemical) to ensure analytical accuracy. Cross-validate methods using spiked biological matrices (e.g., plasma, liver microsomes) to confirm recovery rates and limit of detection .

Q. What synthetic pathways are used to produce this compound?

Methodological Answer:

- Metabolite Synthesis : Enzymatic or chemical N-dealkylation of chloroquine using liver microsomes or cytochrome P450 isoforms (e.g., CYP2C8/CYP3A4) under controlled pH and temperature. Purify via column chromatography and confirm purity (>95%) via HPLC .

- Salt Formation : Convert the free base to the hydrochloride salt by reacting with hydrochloric acid in anhydrous ethanol. Characterize crystallinity via X-ray diffraction and thermal stability via differential scanning calorimetry (DSC) .

Q. What are the key physicochemical properties influencing its pharmacokinetics?

Methodological Answer:

- Basicity and Solubility : Measure pKa values (e.g., tertiary amine at ~9.4) using potentiometric titration. Assess aqueous solubility at physiological pH (e.g., 0.1 M PBS) to predict absorption and tissue distribution .

- Lipophilicity : Calculate logP (experimental ~3.8) via shake-flask or chromatographic methods to correlate with membrane permeability and CNS penetration .

Advanced Research Questions

Q. How does this compound compare to chloroquine in antiviral mechanisms?

Methodological Answer:

- Endosomal Inhibition : Compare acidotropic effects using pH-sensitive fluorescent probes in in vitro models (e.g., Vero E6 cells infected with SARS-CoV-2). N-Desethyl Chloroquine’s higher basicity may enhance lysosomal pH elevation, potentially increasing antiviral potency .

- Viral Replication Assays : Quantify viral RNA load via RT-qPCR post-treatment. Contrast EC50 values between chloroquine and its metabolite to evaluate efficacy shifts .

Q. What metabolic pathways contribute to N-Desethyl Chloroquine’s formation, and how do polymorphisms affect its pharmacokinetics?

Methodological Answer:

- CYP450 Profiling : Use recombinant human CYP isoforms (e.g., CYP2D6, CYP3A4) in microsomal incubations with NADPH cofactors. Quantify metabolite formation via LC-MS/MS to identify primary metabolizing enzymes .

- Pharmacogenetic Studies : Genotype clinical trial cohorts for CYP2D6*4 or *5 alleles. Correlate with plasma metabolite levels (AUC, Cmax) to assess polymorphism-driven variability .

Q. What analytical challenges arise in distinguishing N-Desethyl Chloroquine from structurally related impurities?

Methodological Answer:

- Chromatographic Resolution : Optimize HPLC gradients using C18 columns and mobile phases (e.g., 0.1% formic acid/acetonitrile) to separate co-eluting impurities (e.g., chloroquine, hydroxychloroquine). Validate specificity per ICH Q2(R1) guidelines .

- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) MS to resolve isobaric compounds by exact mass (e.g., Δ <5 ppm) and fragment ion matching .

Q. How can in vitro models predict N-Desethyl Chloroquine’s efficacy against emerging viral variants?

Methodological Answer:

- Phenotypic Screening : Test against pseudotyped viruses expressing spike proteins from variants (e.g., Omicron BA.5, XBB.1.5) in HEK293T-ACE2 cells. Measure IC50 shifts versus ancestral strains .

- Resistance Mutagenesis : Engineer viral polymerases (e.g., SARS-CoV-2 nsp12) with mutations (e.g., P323L, G671S) and assess drug sensitivity via plaque reduction neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.